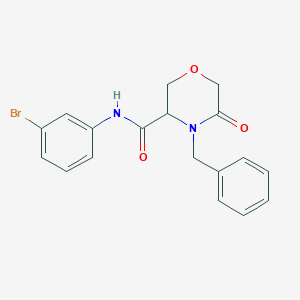
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19ClN4O3 and its molecular weight is 458.9. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypotensive Agents
Research on quinazoline derivatives has shown potential in developing hypotensive agents. A study involving the synthesis of quinazoline diones explored their activities on blood vessels, finding some derivatives significantly active, potentially useful for hypertension management (Eguchi et al., 1991).
Anticancer Applications
Quinazoline derivatives have also been investigated for their cytotoxic activities against various cancer cell lines. The synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, including quinazoline-2,4-diones, demonstrated potent cytotoxic properties, with some compounds showing significant in vivo efficacy against tumors (Deady et al., 2003).
Synthetic Methodologies
Synthetic approaches to creating quinazoline-2,4-diones from carbon dioxide and 2-aminobenzonitriles have been developed, showcasing a green protocol using ionic liquids as recyclable catalysts. This method provides a sustainable pathway for synthesizing quinazoline-2,4-diones, including derivatives with significant pharmaceutical relevance (Patil et al., 2009).
Herbicide Discovery
Quinazoline-2,4-diones have found applications in agriculture as potential herbicide candidates. Novel pyrazole-quinazoline-2,4-dione hybrids have been investigated as inhibitors of 4-Hydroxyphenylpyruvate dioxygenase (HPPD), displaying excellent potency and promising herbicidal activity (He et al., 2020).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a 3-(4-chlorophenyl)-1,2,4-oxadiazole with a 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "3-(4-chlorophenyl)-1,2,4-oxadiazole", "3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "To a solution of 3-(4-chlorophenyl)-1,2,4-oxadiazole (1 equiv) in a suitable solvent, add a base such as potassium carbonate (2 equiv) and stir for 30 minutes at room temperature.", "Add 3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione (1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "After completion of the reaction, isolate the product by filtration and wash with a suitable solvent.", "Purify the product by recrystallization or column chromatography." ] } | |
CAS-Nummer |
1358107-72-8 |
Produktname |
1-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,5-dimethylphenyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H19ClN4O3 |
Molekulargewicht |
458.9 |
IUPAC-Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,5-dimethylphenyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19ClN4O3/c1-15-11-16(2)13-19(12-15)30-24(31)20-5-3-4-6-21(20)29(25(30)32)14-22-27-23(28-33-22)17-7-9-18(26)10-8-17/h3-13H,14H2,1-2H3 |
InChI-Schlüssel |
IHDMMQFZNBOZMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



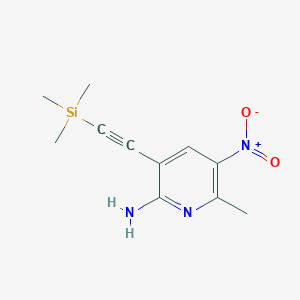



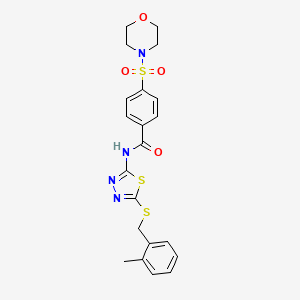
![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)

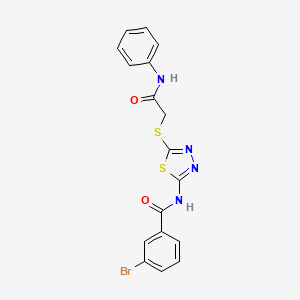

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)

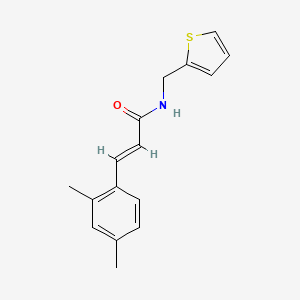
![2-{[1-(Azepane-1-sulfonyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2668545.png)
